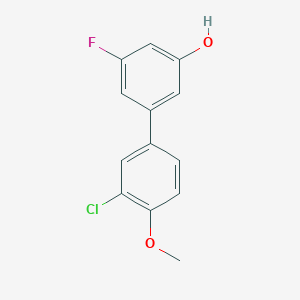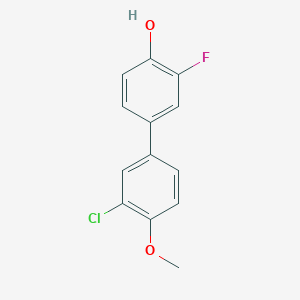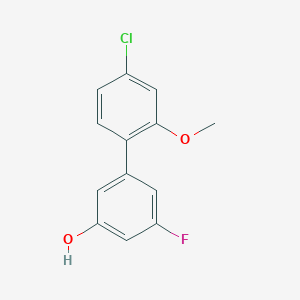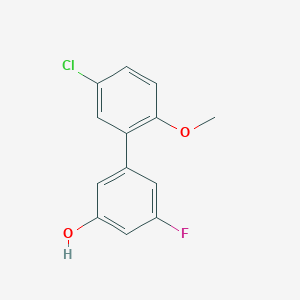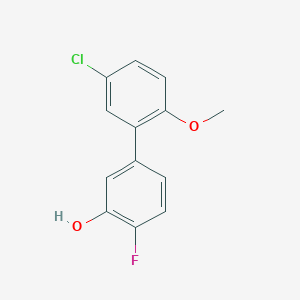
3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% (3F-5F-2TFPP) is a highly reactive and versatile small molecule that is used in the synthesis of various organic compounds. It is a fluorinated phenol that contains two trifluoromethyl groups and one fluoro group, and it is a colorless, water-soluble solid. 3F-5F-2TFPP is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It can also be used in the synthesis of polymers and in the production of dyes and pigments.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers, dyes, and pigments. In addition, 3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% is used in the synthesis of organic compounds for use in drug delivery systems. It can also be used in the synthesis of polymers for use in medical devices, such as catheters and stents.
Wirkmechanismus
3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% is an active molecule that is capable of reacting with other molecules in a variety of ways. It can react with nucleophiles, such as alcohols and amines, to form new compounds. It can also react with bases, such as hydroxides and carbonates, to form new compounds. In addition, 3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% can react with acids, such as hydrochloric acid, to form new compounds.
Biochemical and Physiological Effects
3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, 3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% has been found to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure. It has also been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% in lab experiments include its high reactivity, its ability to form a variety of compounds, and its low cost. The main limitation of using 3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% in lab experiments is its potential toxicity. It is important to handle 3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% with care, as it can be a skin and eye irritant.
Zukünftige Richtungen
In the future, 3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% could be used in the development of new pharmaceuticals and agrochemicals. It could also be used in the synthesis of polymers for use in medical devices, such as catheters and stents. In addition, 3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% could be used in the development of new drug delivery systems. It could also be used in the development of new dyes and pigments. Finally, 3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% could be used in the synthesis of new organic compounds for use in the development of new materials and technologies.
Synthesemethoden
3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% can be synthesized through a variety of methods, including the reaction of trifluoromethylbenzene with hydroxylamine hydrochloride and sodium hydroxide. This reaction produces an intermediate, which is then reacted with a base and a nucleophile, such as an alcohol or an amine. The resulting product is then purified and isolated. In addition, 3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% can be synthesized through the reaction of trifluoromethylbenzene with a base and a nucleophile, such as an alcohol or an amine.
Eigenschaften
IUPAC Name |
3-fluoro-5-[2-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O/c14-9-5-8(6-10(18)7-9)11-3-1-2-4-12(11)13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXRBTOLOKYOHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684427 |
Source


|
| Record name | 5-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261771-33-8 |
Source


|
| Record name | 5-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374438.png)

![3-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374454.png)
